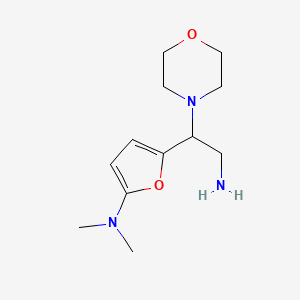
(E)-3-(4-(4-Chloro-3-methylphenoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-(4-Chloro-3-methylphenoxy)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl group substituted with a chloro and methyl group, linked to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-(4-Chloro-3-methylphenoxy)phenyl)acrylic acid typically involves the reaction of 4-chloro-3-methylphenol with 4-bromophenylacrylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-3-[4-(4-chloro-3-methylphenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13ClO3/c1-11-10-14(7-8-15(11)17)20-13-5-2-12(3-6-13)4-9-16(18)19/h2-10H,1H3,(H,18,19)/b9-4+ |
InChI Key |
ZNJJKGUKZPHIHM-RUDMXATFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide](/img/structure/B14862545.png)





![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4,5-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14862581.png)
![7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B14862590.png)





![6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14862644.png)
